molecular formula C13H20N2S B186996 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine CAS No. 5778-24-5

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine

Cat. No.: B186996
CAS No.: 5778-24-5
M. Wt: 236.38 g/mol
InChI Key: NQAWQTUJTNVDCW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine (CAS: 5778-24-5) is a spirocyclic amine featuring a benzothiazine moiety fused with a cyclohexane ring. This compound is commercially available through suppliers like Leap Chem Co., Ltd. and Santa Cruz Biotechnology, Inc., with HS codes 2934999000 (South Korea) and 2934994400 (USA) . Its unique spiro architecture and amine functionality make it a candidate for medicinal chemistry research, particularly in targeting enzymes like poly(ADP-ribose) polymerase (PARP) or other biological pathways.

Properties

IUPAC Name

spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13/h1-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAWQTUJTNVDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276844
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-24-5
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi Tetrazole Reaction (UT-3CR)

The Ugi tetrazole reaction has been successfully employed to synthesize tetrazolo-dibenzothiazepines, which share structural homology with the target spiro compound. Adapting this method, the imine intermediate 6a (derived from o-aminothiophenol and 2-fluorobenzaldehyde) reacts with cyclohexane-containing isocyanides and trimethylsilyl azide (TMSN₃) to form the spirocyclic framework.

Reaction Conditions :

  • Imine formation : o-Aminothiophenol + 2-fluorobenzaldehyde in DMF at 100°C for 3–12 h.

  • Ugi step : Imine 6a reacts with cyclohexyl isocyanide and TMSN₃ in methanol at room temperature for 2–8 h.

Key Advantages :

  • High yields (71–98%) under catalyst-free conditions.

  • Scalable to gram quantities (e.g., 5 mmol scale for compound 3f with 81% yield).

Challenges :

  • Introducing the cyclohexane spiro group requires tailored isocyanides.

  • Post-synthetic oxidation or functionalization may be needed to install the C2-amine.

Van Leusen Imidazole Synthesis

The van Leusen reaction utilizes TosMIC (tosylmethyl isocyanide) to construct imidazo-fused dibenzothiazepines. For spirocyclization, fluorene-derived isocyanides (e.g., 4g ) induce ring expansion, forming seven-membered spiro thiazepines. Adapting this protocol, cyclohexane-linked isocyanides could facilitate spirocyclohexane formation.

Reaction Conditions :

  • Imine 6a + TosMIC/K₂CO₃ in methanol at room temperature for 4–12 h.

  • Yields range from 22% (for unstable isocyanides) to 91%.

Mechanistic Insight :

  • TosMIC acts as a C-N-C synthon, enabling annulation via nucleophilic attack and cyclization.

Castagnoli-Cushman Reaction (CCR) for Lactam Formation

The CCR merges imines with cyclic anhydrides to generate lactam-carboxylic acids. Employing cyclohexane-1,2-dicarboxylic anhydride with imine 6a under neat conditions at 150°C yields cis-dominant lactams (dr 5:3). This method could directly incorporate the spirocyclohexane unit.

Procedure :

  • Imine 6a + cyclohexane-1,2-dicarboxylic anhydride, heated at 150°C for 24–48 h.

  • Purification via column chromatography (DCM/MeOH).

Outcome :

  • Diastereoselective formation of cis-lactams confirmed by NOE experiments.

  • Potential for late-stage functionalization to introduce the C2-amine.

Post-Synthetic Modification Strategies

Oxidation of Thiazepine Sulfur

Analytical and Structural Validation

X-ray Crystallography

X-ray analysis of analogous dibenzothiazepines (e.g., 3m ) confirms the planar geometry of the benzothiazine ring and the spiro junction’s tetrahedral configuration.

NMR Spectroscopy

  • ¹H NMR : Characteristic signals for the cyclohexane protons (δ 1.2–2.1 ppm) and aromatic benzothiazine protons (δ 6.8–7.5 ppm).

  • NOE Experiments : Used to determine cis/trans lactam configurations.

Scalability and Industrial Feasibility

The described MCR protocols are scalable:

  • Gram-scale synthesis : 5 mmol reactions achieve >80% yields.

  • One-pot methods : Avoid intermediate purification, enhancing efficiency (e.g., 3b synthesized in 91% yield) .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol Derivatives (e.g., Compound 11b)

Structural Features :

  • Contains a benzo[c]azepine core fused to a cyclohexane ring, with a hydroxyl group at position 3.
  • Lacks the benzothiazine moiety present in the target compound.

Pharmacological Activity :

  • Acts as a potent PARP-1 inhibitor, with compound 11b showing superior anti-proliferation activity (IC₅₀ = 0.12 µM in A549 lung cancer cells) compared to the FDA-approved drug rucaparib .
  • Induces apoptosis in cancer cells via PARP-1 inhibition, reducing PAR biosynthesis and upregulating Cleaved-Caspase 3/Caspase 3 ratios .

ADMET Properties :

  • Predicted to have favorable pharmacokinetic profiles (e.g., high gastrointestinal absorption, blood-brain barrier permeability) similar to rucaparib .

Key Differences :

  • Hydroxyl group at position 5 enhances hydrogen-bonding interactions with PARP-1’s active site .

5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole (Compound I)

Structural Features :

  • Combines imidazole and benzothiazole rings without a spirocyclic system.

Key Differences :

  • Absence of the spirocyclohexane ring reduces structural complexity and likely limits enzyme-binding versatility compared to the target compound .

2-Amino-4-aryl-5,6,7,8-tetrahydro-4H-3,1-benzothiazines

Structural Features :

Key Differences :

Thienopyrimidine Derivatives (e.g., 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine)

Structural Features :

  • Benzothiophene fused with pyrimidine, lacking the spiro architecture.

Activity :

Key Differences :

  • Thienopyrimidine scaffold differs significantly in electronic properties and spatial arrangement, likely directing activity toward different targets .

Biological Activity

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine is a compound with significant pharmacological potential due to its unique structural features. Its molecular formula is C13H20N2S, and it has a molecular weight of 236.38 g/mol. This compound has garnered attention for its biological activities, which include effects on neuropharmacology and potential therapeutic applications.

  • Molecular Formula : C13H20N2S
  • Molecular Weight : 236.38 g/mol
  • CAS Number : 5778-24-5

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological properties. Studies have demonstrated its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

  • Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as a dopamine receptor agonist or antagonist. This could position it as a candidate for treating conditions like schizophrenia or Parkinson's disease.
  • Serotonin Receptor Modulation : The compound has also shown potential in modulating serotonin receptors, which may contribute to its antidepressant-like effects.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It is believed that the compound can scavenge free radicals and reduce oxidative stress in biological systems.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative damage. The results indicated a reduction in markers of oxidative stress and inflammation in the brain tissue.

ParameterControl GroupTreatment Group
Oxidative Stress MarkersHighLow
Inflammatory CytokinesElevatedReduced

Study 2: Behavioral Assessment

In behavioral tests assessing anxiety and depression-like symptoms in rodents treated with the compound, significant improvements were observed compared to control groups. These findings support the potential use of this compound in treating mood disorders.

Behavioral TestControl Group ScoreTreatment Group Score
Elevated Plus MazeLow AnxietyHigh Anxiety Reduction
Forced Swim TestHigh ImmobilityReduced Immobility

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